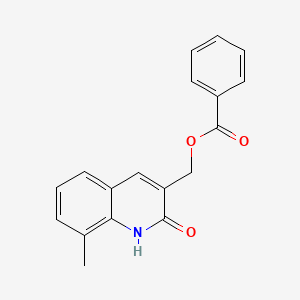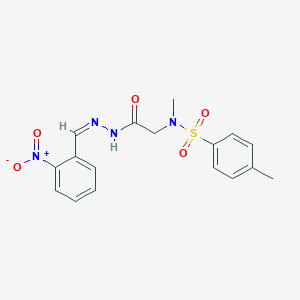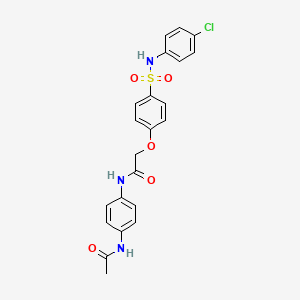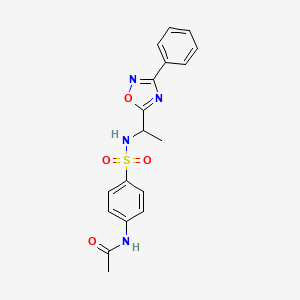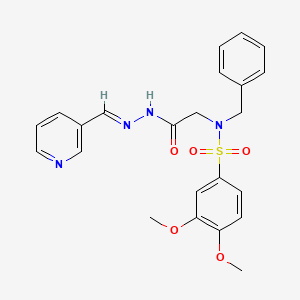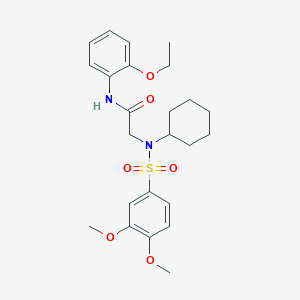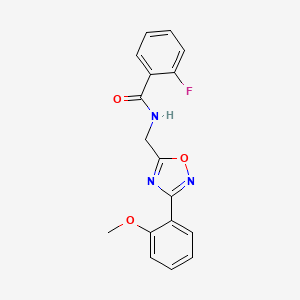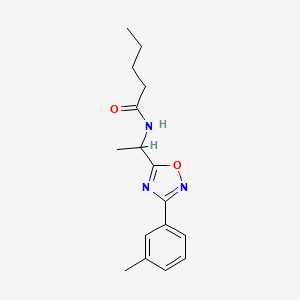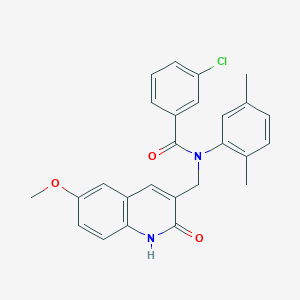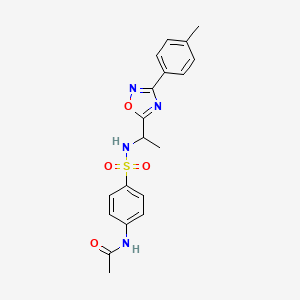![molecular formula C22H29N3O5S B7715543 3-(benzylsulfamoyl)-N-[(2-chlorophenyl)methyl]-4-methoxybenzamide](/img/structure/B7715543.png)
3-(benzylsulfamoyl)-N-[(2-chlorophenyl)methyl]-4-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(benzylsulfamoyl)-N-[(2-chlorophenyl)methyl]-4-methoxybenzamide is a chemical compound that has been extensively studied for its potential therapeutic benefits. This compound is known for its unique chemical structure and has been found to exhibit various biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of 3-(benzylsulfamoyl)-N-[(2-chlorophenyl)methyl]-4-methoxybenzamide involves the inhibition of various signaling pathways involved in cancer cell growth and inflammation. This compound has been found to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer cell growth. Additionally, this compound has been shown to inhibit the phosphorylation of STAT3, a transcription factor that is involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
3-(benzylsulfamoyl)-N-[(2-chlorophenyl)methyl]-4-methoxybenzamide has been found to exhibit various biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit angiogenesis. Additionally, this compound has been found to induce apoptosis, or programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 3-(benzylsulfamoyl)-N-[(2-chlorophenyl)methyl]-4-methoxybenzamide is its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of 3-(benzylsulfamoyl)-N-[(2-chlorophenyl)methyl]-4-methoxybenzamide. One potential direction is the development of more efficient methods for the synthesis of this compound. Additionally, further studies are needed to investigate the potential therapeutic benefits of this compound for the treatment of various cancers and inflammatory diseases. Furthermore, the development of more soluble derivatives of this compound may enhance its therapeutic potential and improve its bioavailability.
Métodos De Síntesis
The synthesis of 3-(benzylsulfamoyl)-N-[(2-chlorophenyl)methyl]-4-methoxybenzamide involves the reaction of 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride. This intermediate product is then reacted with benzylamine and sodium sulfite to form the benzylsulfonamide derivative. The final product, 3-(benzylsulfamoyl)-N-[(2-chlorophenyl)methyl]-4-methoxybenzamide, is obtained by reacting the benzylsulfonamide derivative with 2-chlorobenzylamine and acetic anhydride.
Aplicaciones Científicas De Investigación
3-(benzylsulfamoyl)-N-[(2-chlorophenyl)methyl]-4-methoxybenzamide has been extensively studied for its potential therapeutic benefits. Research has shown that this compound exhibits anti-inflammatory, anti-tumor, and anti-angiogenic properties. It has been found to inhibit the growth of various cancer cells, including breast cancer, prostate cancer, and lung cancer cells. Additionally, this compound has been shown to inhibit the production of inflammatory cytokines and to reduce inflammation in animal models of inflammatory diseases.
Propiedades
IUPAC Name |
3-(benzylsulfamoyl)-4-methoxy-N-(3-morpholin-4-ylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O5S/c1-29-20-9-8-19(22(26)23-10-5-11-25-12-14-30-15-13-25)16-21(20)31(27,28)24-17-18-6-3-2-4-7-18/h2-4,6-9,16,24H,5,10-15,17H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWOHBFHAWLNCFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCCCN2CCOCC2)S(=O)(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(benzylsulfamoyl)-4-methoxy-N-[3-(morpholin-4-yl)propyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

